![molecular formula C29H23N3 B12562664 4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline CAS No. 184865-53-0](/img/structure/B12562664.png)
4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminobenzophenone and hydrazine hydrate can lead to the formation of the indazole core, which is then further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can be achieved using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Indazole: Known for its wide range of biological activities.
Imidazole: Another heterocyclic compound with significant pharmacological properties.
Pyrazole: Similar in structure and also exhibits diverse biological activities
Uniqueness
4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline stands out due to its specific structural features that confer unique biological activities.
Properties
CAS No. |
184865-53-0 |
|---|---|
Molecular Formula |
C29H23N3 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-(3,8-diphenyl-4,5-dihydrobenzo[g]indazol-2-yl)aniline |
InChI |
InChI=1S/C29H23N3/c30-24-14-16-25(17-15-24)32-29(22-9-5-2-6-10-22)26-18-13-21-11-12-23(19-27(21)28(26)31-32)20-7-3-1-4-8-20/h1-12,14-17,19H,13,18,30H2 |
InChI Key |
IKJGBWWEFDGWPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N(N=C2C3=C1C=CC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


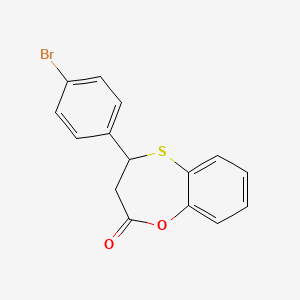
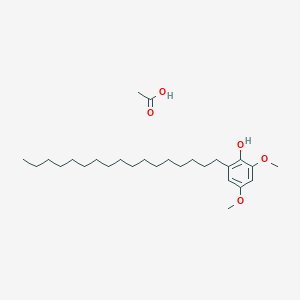
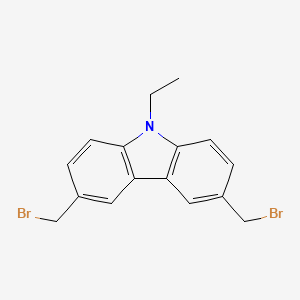
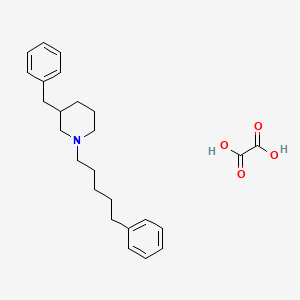
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)


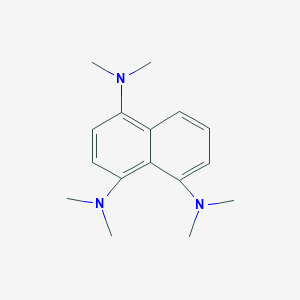
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)

![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)

![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
